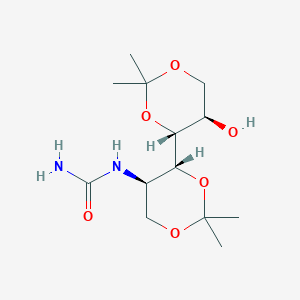

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

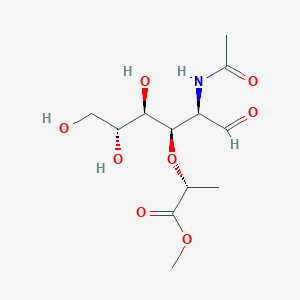

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol is a complex chemical compound derived from d-mannitol. Its synthesis and properties are of interest in carbohydrate chemistry due to the unique structural features and potential applications.

Synthesis Analysis

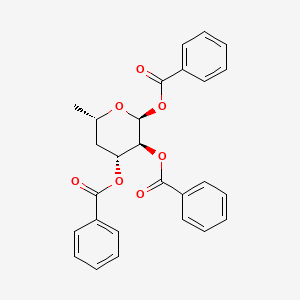

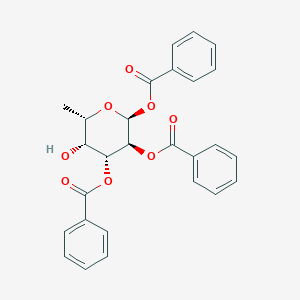

The synthesis of related derivatives of d-mannitol, such as the 2,3:4,5-di-O-isopropylidene derivative, involves the preparation from 1,6-di-O-benzoyl-d-mannitol, with structures established by 13 C-NMR spectroscopy (Gawrońska, 1988). Another relevant synthesis approach includes the nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination (Claustre, Bringaud, Azéma, Baron, Périé, & Willson, 1999).

Molecular Structure Analysis

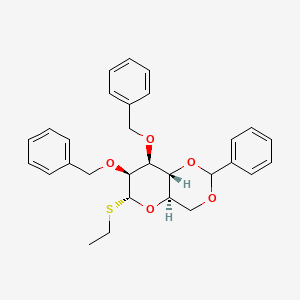

The molecular structure of related compounds includes the characterization of 1,3-dioxane rings adopting a skew conformation and sugar carbon chains bent around specific bonds, as found by IR data and molecular mechanics calculations (Gawrońska, 1988).

Chemical Reactions and Properties

Chemical reactions involving related d-mannitol derivatives can include acidic dehydration, oxidation, and isopropylidenation under neutral conditions. These reactions lead to the formation of various anhydrides, cyclic sulfates, and isopropylidene derivatives (Koerner, Voll, & Younathan, 1977), (Chittenden, 1980).

Physical Properties Analysis

The physical properties of these compounds are often characterized by crystallography and NMR spectroscopy. For instance, certain derivatives crystallize in specific systems, with determined cell dimensions, and are characterized by envelop conformations (Krajewski, Gluziński, Pakulski, Zamojski, Mishnev, & Ķemme, 1994).

Chemical Properties Analysis

The chemical properties include reactivity towards different chemical agents, stability under various conditions, and the ability to undergo transformations into other derivatives. For example, the isopropylidenation under neutral conditions reveals insights into the reactivity and stability of the isopropylidene group in d-mannitol derivatives (Chittenden, 1980).

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Applications : A study by Szarek et al. (1986) discusses the synthesis of 2-deoxy-2-fluoro-D-glucose from a compound closely related to 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol. This compound is used in medical imaging as a radiopharmaceutical (Szarek, Hay, Doboszewski, & Perlmutter, 1986).

Synthesis of Derivatives for Medical Applications : Klein et al. (1989) described a method for producing derivatives of 2,3:5,6-di-O-isopropylidene-D-mannitol, which could be relevant for synthesizing various bioactive molecules (Klein, Boons, Veeneman, Marel, & Boom, 1989).

Synthesis of Amino Derivatives : Roth, Pigman, and Danishefsky (1964) studied the catalytic reduction of D-fructose oxime to produce 2-amino-2-deoxy-D-mannitol, a compound related to the target molecule. This research may offer insights into the synthesis of amino derivatives of mannitol (Roth, Pigman, & Danishefsky, 1964).

Conformational Studies : Gawrońska (1988) conducted a study on the synthesis and conformations of di-O-isopropylidene-d-mannitol derivatives. Understanding the conformations of such compounds can be crucial in predicting their reactivity and interactions (Gawrońska, 1988).

Pharmaceutical Synthesis : Szarek, Hay, and Perlmutter (1983) again highlighted the synthesis of 2-deoxy-2-fluoro-D-glucose for radiopharmaceutical use, indicating the relevance of these derivatives in medical applications (Szarek, Hay, & Perlmutter, 1983).

Eigenschaften

IUPAC Name |

[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2)18-5-7(15-11(14)17)9(20-12)10-8(16)6-19-13(3,4)21-10/h7-10,16H,5-6H2,1-4H3,(H3,14,15,17)/t7-,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXATAWVSAMQB-ZYUZMQFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2C(COC(O2)(C)C)O)NC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](O1)[C@H]2[C@@H](COC(O2)(C)C)O)NC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.